5-chloro-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-chloro-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound is characterized by its unique structure, which includes a chloro-substituted isoindole core and a pyridinyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 5-chloro-1H-isoindole-1,3(2H)-dione with 4-pyridylboronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated isoindole or pyridinyl groups.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
5-chloro-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic and anti-inflammatory activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Exhibiting cytotoxic activities against various cancer cell lines.
Imidazo[4,5-b]pyridine derivatives: Possessing antiviral, antimicrobial, and cytotoxic properties.
Uniqueness
5-chloro-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of a chloro-substituted isoindole core and a pyridinyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C13H7ClN2O2 |
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Molecular Weight |
258.66 g/mol |
IUPAC Name |
5-chloro-2-pyridin-4-ylisoindole-1,3-dione |
InChI |
InChI=1S/C13H7ClN2O2/c14-8-1-2-10-11(7-8)13(18)16(12(10)17)9-3-5-15-6-4-9/h1-7H |
InChI Key |
IRPWYZHZTGZVAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C2=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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